An In-depth Guide to the Synthesis and Properties of Amino(fluoro)acetic Acid
An In-depth Guide to the Synthesis and Properties of Amino(fluoro)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of amino(fluoro)acetic acid, a fluorinated analog of the simplest amino acid, glycine. The introduction of a fluorine atom significantly alters the molecule's electronic properties, pKa, and conformational behavior, making it a valuable building block in medicinal chemistry and drug development. This document details a key synthetic methodology, summarizes its chemical and physical properties, and provides insights into its spectroscopic characterization.
Synthesis of Amino(fluoro)acetic Acid
The synthesis of α-fluorinated amino acids presents unique challenges due to the high electronegativity of fluorine and the potential for side reactions. One effective method involves the photochemical decarboxylation of α-fluorinated carboxylic acids and their subsequent addition to suitable nitrogen-containing precursors. This approach offers a mild and efficient route to amino(fluoro)acetic acid and its derivatives.[1][2]
General Synthesis Pathway: Photochemical Decarboxylation-Addition
A plausible synthetic route, adapted from modern photochemical methods, is outlined below. This pathway involves the generation of an α-fluoro radical from an appropriate precursor, followed by its reaction with a glycine equivalent.
Caption: General synthesis pathway for amino(fluoro)acetic acid.
Experimental Protocol: Photochemical Synthesis of a Fluorinated Amino Acid Derivative
Materials:
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Michael acceptor or dehydroamino acid (1.00 equiv, 0.400 mmol)
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α-Fluorocarboxylic acid (3.00 equiv, 1.200 mmol)
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3,6-Bis(1,1-dimethylethyl)-10-phenyl-9-(2,4,6-trimethylphenyl)-acridinium tetrafluoroborate (Acr-2) (0.05 equiv, 0.020 mmol)
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K₃PO₄ (65.15 wt%, 1.30 equiv, 0.522 mmol)
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Anhydrous Dichloromethane (DCM) (4.0 mL, 0.1 M)
Procedure:
-
A 4-dram vial is charged with the Michael acceptor or dehydroamino acid, the α-fluorocarboxylic acid, the photocatalyst (Acr-2), and K₃PO₄.
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Anhydrous DCM is added under a nitrogen atmosphere.
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The reaction mixture is stirred at room temperature under blue LED irradiation (450 nm) for 48 hours.
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Upon completion, the mixture is diluted with DCM (5 mL) and washed with saturated aqueous NaHCO₃ (3 mL).
-
The phases are separated, and the aqueous phase is extracted twice with DCM.
-
The combined organic layers are concentrated under reduced pressure.
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The crude product is purified by reverse-phase automated chromatography using a water (0.1% TFA)/acetonitrile (0.1% TFA) gradient.
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Fractions containing the desired product are combined, concentrated, and neutralized with saturated aqueous NaHCO₃ to remove TFA traces.
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The mixture is extracted three times with DCM, dried over MgSO₄, and concentrated to yield the final product.[1]
Physicochemical Properties
The introduction of a fluorine atom imparts unique properties to amino(fluoro)acetic acid compared to its non-fluorinated counterpart, glycine. These properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-amino-2-fluoroacetic acid | [3] |
| Molecular Formula | C₂H₄FNO₂ | [3] |
| Molecular Weight | 93.06 g/mol | [3] |
| CAS Number | 13599-60-5 | [3][4] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | ~2.6 (estimated for fluoroacetic acid) | [5] |
| logP | 0.02560 | [4] |
Computed Properties
| Property | Value | Reference |
| XLogP3 | -2.9 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Exact Mass | 93.02260653 Da | [3] |
| Monoisotopic Mass | 93.02260653 Da | [3] |
| Topological Polar Surface Area | 63.3 Ų | [3] |
| Heavy Atom Count | 6 | [3] |
Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization of amino(fluoro)acetic acid. While a complete set of spectra for the specific molecule is not available in the searched literature, the expected characteristic signals based on related compounds are discussed below.
Infrared (IR) Spectroscopy
The IR spectrum of amino(fluoro)acetic acid is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Wavenumber (cm⁻¹) (Expected) |
| O-H stretch (acid) | 2500-3000 (broad) |
| N-H stretch (amine) | 3300-3500 |
| C=O stretch (acid) | 1680-1725 |
| C-F stretch | 1000-1400 |
| N-H bend (amine) | 1550-1650 |
Characteristic IR absorptions for carboxylic acids and amines are well-established.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of amino(fluoro)acetic acid, with ¹H, ¹³C, and ¹⁹F nuclei providing valuable information.
¹H NMR:
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-CH(F)-: A doublet of doublets due to coupling with both the fluorine and the adjacent amine proton.
-
-NH₂: A broad singlet, which is exchangeable with D₂O.
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-COOH: A broad singlet, typically downfield, also exchangeable with D₂O.
¹³C NMR:
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-COOH: A signal in the range of 170-185 ppm.
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-CH(F)-: A doublet due to one-bond coupling with the fluorine atom.
¹⁹F NMR:
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A single resonance, the chemical shift of which is sensitive to the chemical environment. The large chemical shift dispersion of ¹⁹F NMR makes it an excellent probe for studying molecular interactions.[7][8]
Signaling Pathways and Logical Relationships
The synthesis of amino(fluoro)acetic acid can be conceptualized as a workflow involving precursor selection, a key chemical transformation, and subsequent purification.
References
- 1. Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids [organic-chemistry.org]
- 2. Synthesis of Alkyl Fluorides and Fluorinated Unnatural Amino Acids via Photochemical Decarboxylation of α-Fluorinated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino(fluoro)acetic acid | C2H4FNO2 | CID 21902320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-amino-2-fluoroacetic acid | CAS#:13599-60-5 | Chemsrc [chemsrc.com]
- 5. Fluoroacetic acid - Wikipedia [en.wikipedia.org]
- 6. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 8. Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
